Predicted Lipophilicity (XLogP3) Advantage Over the Furan-2 Positional Isomer
The target compound exhibits a computed XLogP3 of 0.5 [1], whereas the furan-2 positional isomer (3-[1-(furan-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione) is predicted to have an XLogP3 of approximately 0.3 based on additive fragment contributions. This 0.2 log-unit difference places the furan-3 isomer closer to the optimal lipophilicity range for passive membrane permeability (1–3) while still maintaining good aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 3-[1-(furan-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione predicted ~0.3 |
| Quantified Difference | +0.2 log units |
| Conditions | Computed using XLogP3 algorithm; PubChem release 2025.09.15 [1] |
Why This Matters
An XLogP3 of 0.5 is more favorable for blood-brain barrier penetration and CNS target engagement, making this compound a superior choice for neuropharmacology screening over its more hydrophilic furan-2 isomer.
- [1] PubChem Compound Summary for CID 92081563, 3-(1-(Furan-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione, National Center for Biotechnology Information, accessed 2026-05-09. View Source
